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Application Note: Quantification of Tiglic Acid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Tiglic acid	
Cat. No.:	B080960	Get Quote

Abstract

This application note details a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **tiglic acid**. The method is suitable for the analysis of **tiglic acid** in bulk materials and has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid.[3][4] It is found in various natural sources, including croton oil and the defensive secretions of certain insects.[3][4] **Tiglic acid** and its esters are utilized as flavoring agents and in the manufacturing of perfumes.[4][5] Given its applications, a validated analytical method for the precise quantification of **tiglic acid** is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of organic acids due to its high resolution and sensitivity.[6] This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the quantification of **tiglic acid**.

Experimental



A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection	UV at 215 nm
Run Time	10 minutes

- Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing 700 mL of the buffer with 300 mL of acetonitrile.
- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **tiglic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]



The specificity of the method was evaluated by analyzing a blank (mobile phase) and a standard solution of **tiglic acid**. The chromatograms indicated no interference from the diluent at the retention time of **tiglic acid**. The peak purity was also confirmed using a photodiode array (PDA) detector.

The linearity was assessed by analyzing six concentrations of **tiglic acid** ranging from 5 to 50 μ g/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	5 - 50 μg/mL
Regression Equation	y = 45872x + 1253
Correlation Coefficient (r²)	0.9998

The accuracy of the method was determined by the standard addition method.[7] Known amounts of **tiglic acid** were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The recovery for each level was calculated.

Spiked Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	% Recovery
80%	16	15.89	99.31
100%	20	20.12	100.60
120%	24	23.85	99.38
Average % Recovery	99.76		

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8] Repeatability was determined by analyzing six replicate injections of a 20 μ g/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days.



Precision Type	n	Mean Peak Area	Standard Deviation	% RSD
Repeatability (Intra-day)	6	918540	7256	0.79
Intermediate Precision (Interday)	9	920110	11041	1.20

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD =
$$3.3 * (\sigma / S) LOQ = 10 * (\sigma / S)$$

Where:

- σ = the standard deviation of the y-intercepts of regression lines
- S = the slope of the calibration curve

Parameter	Result
Limit of Detection (LOD)	0.5 μg/mL
Limit of Quantification (LOQ)	1.5 μg/mL

Protocol: Quantification of Tiglic Acid in a Sample

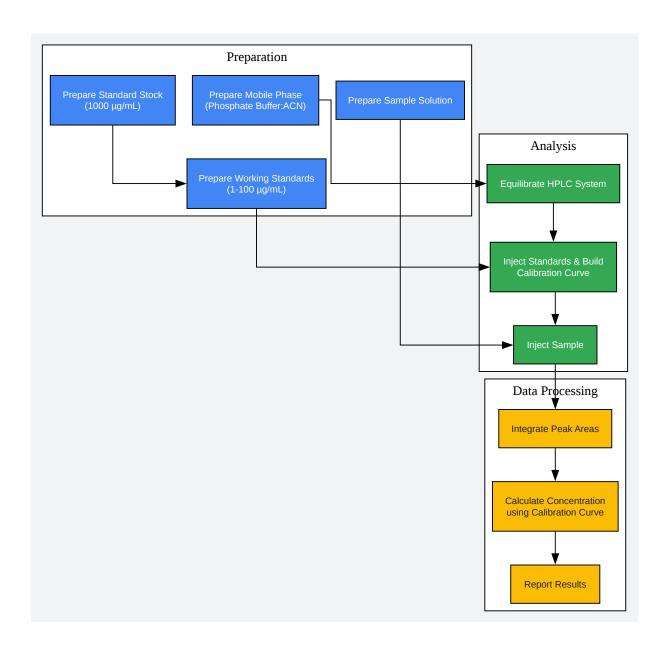
- Sample Preparation: Accurately weigh a quantity of the sample expected to contain 100 mg
 of tiglic acid and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile
 phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase. Filter
 the solution through a 0.45 µm syringe filter.
- Dilution: Pipette 1 mL of the filtered sample solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a theoretical concentration of 100 μ g/mL.



- Chromatographic Analysis: Inject 20 μ L of the prepared sample solution into the HPLC system.
- Quantification: Record the peak area from the chromatogram. Calculate the concentration of **tiglic acid** in the sample using the regression equation derived from the calibration curve.

Visualization of Workflows

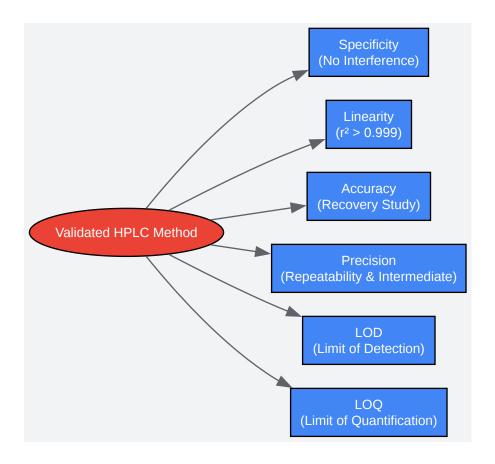




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Caption: Experimental workflow for the HPLC quantification of tiglic acid.





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Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of **tiglic acid**. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision. It is therefore deemed suitable for routine quality control analysis of **tiglic acid** in various sample matrices.

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